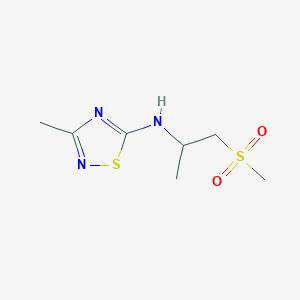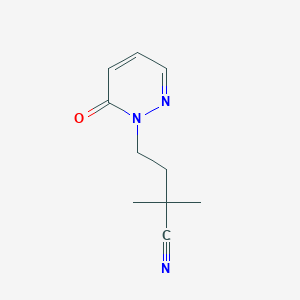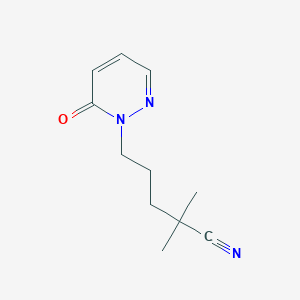
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide, commonly referred to as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.
Mécanisme D'action
TAK-659 is a highly selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. BTK activation leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell proliferation, survival, and activation. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation, survival, and activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits B-cell receptor signaling and reduces the proliferation and survival of B-cells. In vivo studies have shown that TAK-659 inhibits the growth of B-cell tumors in mouse models of CLL, MCL, and DLBCL. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific inhibition of B-cell receptor signaling. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are also some limitations to using TAK-659 in lab experiments. TAK-659 has a short half-life in vivo, which may limit its efficacy in some disease models. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translatability to human disease.
Orientations Futures
There are several future directions for the study of TAK-659. First, further preclinical studies are needed to evaluate the efficacy of TAK-659 in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. Second, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans. Third, combination therapies with TAK-659 and other agents, such as monoclonal antibodies or other small molecule inhibitors, should be explored. Finally, the development of more potent and selective BTK inhibitors, including covalent inhibitors, should be pursued.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in several research papers. The key steps involve the preparation of the imidazole starting material, followed by the introduction of the tert-butyl and thiadiazole moieties. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by TAK-659 has been shown to block B-cell receptor signaling, leading to the inhibition of B-cell proliferation, survival, and activation. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
IUPAC Name |
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-12(2,3)10-9(19-16-15-10)11(18)17(4)7-8-13-5-6-14-8/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQJQKZOWFPNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SN=N1)C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)